molecular formula C21H23N3O4 B3595459 (5E)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1-(2,3-dimethylphenyl)-1,3-diazinane-2,4,6-trione

(5E)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1-(2,3-dimethylphenyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B3595459
M. Wt: 381.4 g/mol
InChI Key: PKIJMDJTEDEVDO-FOWTUZBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (5E)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1-(2,3-dimethylphenyl)-1,3-diazinane-2,4,6-trione is a complex organic molecule with potential applications in various scientific fields. This compound features a furan ring substituted with a diethylamino group, a diazinane trione core, and a dimethylphenyl group, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1-(2,3-dimethylphenyl)-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. The process begins with the preparation of the furan ring substituted with a diethylamino group. This intermediate is then reacted with a diazinane trione derivative under specific conditions to form the final compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like p-toluenesulfonic acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1-(2,3-dimethylphenyl)-1,3-diazinane-2,4,6-trione: undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction can produce dihydrofuran derivatives. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

(5E)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1-(2,3-dimethylphenyl)-1,3-diazinane-2,4,6-trione: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5E)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1-(2,3-dimethylphenyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: A compound with a similar furan ring structure but different functional groups.

    Cetylpyridinium chloride: Shares some structural similarities but has different applications and properties.

    Bis(2-ethylhexyl) terephthalate: Another compound with a complex structure used in different industrial applications.

Uniqueness

(5E)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1-(2,3-dimethylphenyl)-1,3-diazinane-2,4,6-trione: is unique due to its specific combination of functional groups and its potential for diverse applications in various scientific fields. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

IUPAC Name

(5E)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1-(2,3-dimethylphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-5-23(6-2)18-11-10-15(28-18)12-16-19(25)22-21(27)24(20(16)26)17-9-7-8-13(3)14(17)4/h7-12H,5-6H2,1-4H3,(H,22,25,27)/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKIJMDJTEDEVDO-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(O1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=CC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(O1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=CC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5E)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1-(2,3-dimethylphenyl)-1,3-diazinane-2,4,6-trione
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(5E)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1-(2,3-dimethylphenyl)-1,3-diazinane-2,4,6-trione
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(5E)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1-(2,3-dimethylphenyl)-1,3-diazinane-2,4,6-trione
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(5E)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1-(2,3-dimethylphenyl)-1,3-diazinane-2,4,6-trione
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(5E)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1-(2,3-dimethylphenyl)-1,3-diazinane-2,4,6-trione
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(5E)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1-(2,3-dimethylphenyl)-1,3-diazinane-2,4,6-trione

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